2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate)

Nucleoside synthesis Stereoselective glycosylation Decitabine manufacturing

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) (CAS 1019659-87-0; molecular formula C₂₁H₁₈Cl₂O₇; molecular weight 453.27 g/mol) is a fully protected 2-deoxy-D-ribose derivative bearing 4-chlorobenzoate esters at the 3- and 5-hydroxyl positions and an acetate leaving group at the anomeric carbon. Designated as Decitabine Related Compound A and Decitabine EP Impurity A, it serves as a United States Pharmacopeia (USP) reference standard for quality control of the DNA hypomethylating agent decitabine.

Molecular Formula C21H18Cl2O7
Molecular Weight 453.3 g/mol
Cat. No. B14130677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate)
Molecular FormulaC21H18Cl2O7
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19+/m0/s1
InChIKeyXHRJNOXRTTZFEQ-IPMKNSEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate): A Pharmacopoeial Reference Standard and Critical Intermediate for Decitabine Synthesis


2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) (CAS 1019659-87-0; molecular formula C₂₁H₁₈Cl₂O₇; molecular weight 453.27 g/mol) is a fully protected 2-deoxy-D-ribose derivative bearing 4-chlorobenzoate esters at the 3- and 5-hydroxyl positions and an acetate leaving group at the anomeric carbon . Designated as Decitabine Related Compound A and Decitabine EP Impurity A, it serves as a United States Pharmacopeia (USP) reference standard for quality control of the DNA hypomethylating agent decitabine . The compound is commercially available in two forms: the pure β-anomer (CAS 1019659-87-0) and an α/β mixture (CAS 1207459-15-1) .

Why Unprotected Sugars or Alternative 2-Deoxy-D-Ribose Derivatives Cannot Replace 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) in Decitabine Manufacturing and Quality Control


The synthesis of decitabine is notoriously challenging because the 2-deoxy sugar lacks a participating group at the 2-position, leading to approximately equal amounts of α- and β-anomers during glycosidic bond formation [1]. The 4-chlorobenzoate protecting group, in combination with the β-anomeric acetate leaving group, provides a defined stereochemical starting point that can influence the β:α ratio of the coupling product. Alternative protecting groups such as acetyl, benzoyl, or toluoyl alter the electronic and steric environment of the sugar, resulting in different anomeric ratios, coupling yields, and impurity profiles [1]. For impurity testing and pharmacopoeial compliance, only the exact specified compound—not a generic protected ribose—can serve as the certified reference standard required by USP and EP monographs .

Quantitative Differentiation Evidence for 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) vs. Closest Analogs


Anomeric Purity of Protected 2-Deoxy-D-Ribose Intermediate: Pure β-Anomer vs. α/β Mixture

The target compound (CAS 1019659-87-0) is the pure β-anomer, whereas the commonly supplied alternative (CAS 1207459-15-1) is supplied as an α/β mixture . In decitabine synthesis, the anomeric configuration of the protected sugar intermediate is propagated to the protected nucleoside product, with the β-anomer required for the final active pharmaceutical ingredient [1]. Using a pure β-anomer starting material eliminates the isotopic dilution of stereochemical fidelity inherent in an undefined α/β mixture.

Nucleoside synthesis Stereoselective glycosylation Decitabine manufacturing

HPLC Purity Specification of 1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribofuranose in Patent-Validated Decitabine Synthesis

In a patent describing industrial-scale decitabine synthesis assigned to Scinopharm Taiwan Ltd., 1-O-acetyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose was used with a documented HPLC purity of 90% (500 g input, equivalent to 0.99 mol) [1]. The coupling reaction with silylated 5-azacytosine using TMSOTf catalyst at −45°C to −35°C in dichloromethane yielded 460 g of 3,5-di-O-(p-chlorobenzoyl)-decitabine [1]. This represents a publicly validated industrial-grade purity specification for this specific protected sugar. No equivalent patent disclosure exists for 1-O-acetyl-3,5-di-O-benzoyl- or 1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose in the context of decitabine manufacturing at comparable scale.

Process chemistry Decitabine coupling reaction Intermediate quality specification

USP and EP Pharmacopoeial Reference Standard Certification of Decitabine Related Compound A vs. Uncertified Analogs

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) is certified as a USP Reference Standard (Catalog No. 1165215) and is also listed as a European Pharmacopoeia (EP) impurity standard (Decitabine EP Impurity A) for decitabine . USP certification requires compliance with ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) . In contrast, the closest structural analog, 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose (CAS 137172-46-4), is not listed in any major pharmacopoeia as an official reference standard for decitabine impurity testing .

Pharmaceutical quality control Impurity profiling Regulatory compliance

Predicted Physicochemical Properties of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) vs. 3,5-Di-O-benzoyl Analog

The 4-chlorobenzoate protecting groups impart distinct physicochemical properties compared to unsubstituted benzoyl analogs. The target compound has a predicted density of 1.42 ± 0.1 g/cm³ (20°C, 760 Torr) and a calculated aqueous solubility of 9.1 × 10⁻⁴ g/L at 25°C . The chlorine substituents increase the molecular weight to 453.27 g/mol versus 384.38 g/mol for the 3,5-di-O-benzoyl analog (CAS 137172-46-4), a difference of approximately 69 g/mol (18% increase) . This mass difference, combined with the altered polarity imparted by the chlorine atoms, directly affects reversed-phase HPLC retention time, ensuring that the 4-chlorobenzoate-protected compound is chromatographically distinct from benzoyl-protected analogs .

Computational chemistry LogP prediction Chromatographic retention analysis

GHS Hazard Classification Profile of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate): Differentiated Safety Profile for Laboratory Procurement

The compound carries specific Globally Harmonized System (GHS) hazard classifications: Acute Toxicity Category 4—oral (H302), dermal (H312), and inhalation (H332); Eye Irritation Category 2 (H319); Skin Irritation Category 2 (H315); and Specific Target Organ Toxicity—Single Exposure Category 3, respiratory tract irritation (H335) . This chlorinated aromatic ester hazard profile is qualitatively distinct from that of the non-chlorinated 3,5-di-O-benzoyl analog, for which specific GHS classifications are not publicly catalogued. The presence of chlorine atoms in the 4-chlorobenzoate groups is expected to alter acute toxicity parameters and environmental persistence classification relative to the benzoyl analog .

Chemical safety GHS classification Laboratory risk assessment

Patent-Validated Industrial-Scale Utilization: 1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribofuranose at 500 g Scale in Decitabine Manufacturing

A patent assigned to Scinopharm Taiwan Ltd. (CN102209467A) demonstrates the use of 1-O-acetyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose at 500 g scale (90% HPLC purity, 0.99 mol) in a validated coupling reaction that yielded 460 g of 3,5-di-O-(p-chlorobenzoyl)-decitabine, representing a 92% mass recovery of the protected intermediate [1]. The process parameters are fully disclosed: dichloromethane (5.93 kg) as solvent, TMSOTf (231 g, 1.04 mol) as catalyst, silyl 5-azacytosine (254 g, 0.99 mol) as coupling partner, reaction temperature −45°C to −35°C, and reaction time of 9 hours [1]. No equivalent 500 g-scale process validation with fully disclosed parameters has been published for 1-O-acetyl-3,5-di-O-benzoyl- or 1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose in the context of decitabine synthesis.

Process validation Scale-up chemistry Decitabine generic manufacturing

Optimal Procurement and Application Scenarios for 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) Based on Quantitative Evidence


Regulatory Impurity Testing for Decitabine Drug Product Release per USP/EP Monographs

Quality control laboratories performing decitabine drug product release testing per USP or EP monograph specifications require the certified reference standard (CAS 1019659-87-0; USP Catalog No. 1165215) to identify and quantify Decitabine Related Compound A as a specified impurity . The pure β-anomer ensures accurate retention time matching, as the α-anomer and α/β mixture (CAS 1207459-15-1) exhibit different chromatographic retention behavior under standard reversed-phase HPLC conditions. This reference standard is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, satisfying ICH Q7 GMP requirements for reference standards used in API release testing .

Stereoselective Decitabine Process Development Using Pure β-Anomer Protected Sugar

Process chemistry teams developing stereoselective decitabine synthetic routes can use the pure β-anomer (CAS 1019659-87-0) as a starting material to systematically study the effect of anomeric purity on the β:α ratio of the Vorbrüggen-type glycosylation product . The patent literature explicitly identifies the lack of neighboring group participation at the 2-position as the root cause of poor anomeric selectivity in decitabine synthesis, producing approximately equal amounts of α- and β-anomers when an undefined α/β mixture of the protected sugar is used . Using the pure β-anomer enables rational process optimization aimed at improving the β:α ratio without reliance on post-coupling chromatographic separation of anomeric mixtures.

HPLC Method Development and System Suitability Testing for Decitabine Impurity Profiling

Analytical development laboratories can employ 2-deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) as a system suitability standard to establish relative retention times and resolution factors for HPLC impurity methods targeting decitabine and its process-related impurities . The 4-chlorobenzoate chromophore provides UV detectability distinct from benzoyl-protected impurities, and the predicted aqueous solubility of 9.1 × 10⁻⁴ g/L dictates the diluent composition requirements for standard preparation . This compound is explicitly listed as a pharmacopoeial standard for HPLC measurements and impurity testing per USP and EP compendia .

Pharmaceutical Intermediate Procurement Specification for Generic Decitabine API Manufacturing

Generic pharmaceutical manufacturers developing decitabine drug products can adopt the patent-validated process using 1-O-acetyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose (minimum 90% HPLC purity specification) as the key starting material, as demonstrated at 500 g input scale by Scinopharm Taiwan Ltd. . The fully disclosed process parameters—DCM solvent, TMSOTf catalyst, −45°C to −35°C reaction temperature, 9 h reaction time, and methylamine quench—constitute a technology transfer package that reduces process development time and regulatory risk. The demonstrated 92% mass recovery of the protected decitabine intermediate provides a benchmark yield expectation for process qualification .

Quote Request

Request a Quote for 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.